2-(2-Methylphenyl)acrylonitrile
Description
2-(2-Methylphenyl)acrylonitrile is an acrylonitrile derivative characterized by a phenyl ring substituted with a methyl group at the ortho position, attached to an acrylonitrile moiety (C₆H₅CH₂C≡N). This compound belongs to a broader class of acrylonitrile derivatives, which are studied for their diverse applications in medicinal chemistry, materials science, and polymer synthesis. The acrylonitrile group (C≡N) confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the 2-methylphenyl substituent modulates steric and electronic effects, impacting molecular geometry and biological activity .
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(2-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6H,2H2,1H3 |
InChI Key |
UBLVISZFNNSYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects and Molecular Geometry
- Benzothiophene Acrylonitriles (Compounds 31–33) : These derivatives feature a benzo[b]thiophene core instead of a phenyl ring, with methoxy groups (3,4-dimethoxy or 3,4,5-trimethoxy) enhancing electron density. The GI₅₀ values for anticancer activity range from <10 nM to >100 nM, attributed to improved binding to tubulin or other cellular targets .
- Halogenated Derivatives : For example, (Z)-3-(2-chloro-6-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)acrylonitrile () incorporates Cl, F, and CF₃ groups, increasing electron-withdrawing effects. This alters reactivity in polymerization and biological target interactions compared to the methyl group in 2-(2-methylphenyl)acrylonitrile .
- Quinoline and Heterocyclic Derivatives: Compounds like 2-[(2-chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile () exhibit dihedral angles of 71.3° between the acrylonitrile and quinoline planes, contrasting with the 85.7° angle in 2-[hydroxy(2-methoxyphenyl)methyl]acrylonitrile (). Such differences influence conjugation and bioactivity .
Table 1: Key Structural Parameters
Anticancer Potency and Mechanisms
- Halogenated Derivatives : The presence of Cl and CF₃ groups (e.g., ) may enhance cytotoxicity but also increase metabolic stability risks due to higher lipophilicity .
- Quinoline Hybrids: The title compound in shows hydrogen bonding (O–H⋯N) and C–H⋯N interactions in its crystal structure, which could mimic DNA or enzyme binding in biological systems .
Table 2: Anticancer Activity Comparison
Physical and Material Properties
Crystallographic Behavior
- 5-Cyclohexyl-2-(2-fluorophenyl)acrylonitrile (): Exhibits a monoclinic crystal system (C2/c) with a β angle of 95.855°, distinct from orthorhombic systems observed in simpler acrylonitriles. The fluorophenyl group introduces dipole interactions, affecting packing efficiency .
- Elastic Crystals (): Derivatives like (Z)-3-(furan-2-yl)-2-(4-(((E)-2-hydroxy-5-methylbenzylidene)amino)phenyl)acrylonitrile form flexible crystals due to π-π stacking and hydrogen bonding, unlike rigid structures of 2-(2-methylphenyl)acrylonitrile .
Polymerization Reactivity
- Acrylonitrile copolymers () show reactivity ratios (γ₁ = 7.985 for acrylonitrile; γ₂ = 0.599 for MBAME), indicating preferential incorporation of acrylonitrile. Substituents like methyl groups may sterically hinder polymerization compared to unsubstituted acrylonitrile .
Pharmacokinetic and Toxicity Considerations
- EPA Risk Evaluation (): Acrylonitrile is designated a high-priority substance due to carcinogenicity.
- Lipophilicity : Halogenated derivatives () have higher logP values, improving membrane permeability but increasing bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
